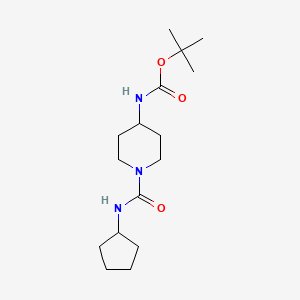

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Development in Drug Manufacturing

- Process Development and Synthesis: The synthesis of tert-butyl derivatives like (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitor manufacture, highlights the importance of tert-butyl piperidin-4-ylcarbamates in drug development. This compound is prepared using a one-pot, two-step telescoped sequence, demonstrating efficient synthesis methods for these types of compounds (Li et al., 2012).

Application in Kinase Inhibition

- Kinase Inhibition for Rheumatoid Arthritis and Psoriasis: A p38 MAP kinase inhibitor, useful for treating rheumatoid arthritis and psoriasis, involves the synthesis of tert-butylpiperidinyl derivatives. Key steps in its synthesis include a tandem Heck-lactamization, showcasing the applicability of tert-butyl piperidin-4-ylcarbamates in creating treatments for chronic conditions (Chung et al., 2006).

Role in Antagonist Synthesis

- Nociceptin Antagonist Synthesis: Tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate derivatives have been used in the synthesis of nociceptin antagonists. The process involves diastereoselective reduction and isomerization steps, illustrating the compound's significance in producing specific pharmacological antagonists (Jona et al., 2009).

Intermediate in Chiral Ligand and PNA Synthesis

- Chiral Ligands and Peptide Nucleic Acids (PNAs): Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a derivative, has potential utility as a scaffold for chiral ligands and as a modified backbone unit for PNAs. This underlines the broader applicability of tert-butyl piperidin-4-ylcarbamates in various areas of chemical research, including chirality and nucleic acid analogs (Xu & Appella, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(cyclopentylcarbamoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUAUOOLOCIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2375468.png)

![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)